4-(2-Tetrahydropyranyloxy)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(oxan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMCZRNMYQQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407551 | |
| Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182281-01-2 | |
| Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
CAS Number: 182281-01-2
This technical guide provides an in-depth overview of 4-(2-Tetrahydropyranyloxy)phenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Compound Properties
This compound is an off-white to beige crystalline powder.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 182281-01-2 |
| Molecular Formula | C11H15BO4[2][3] |
| Molecular Weight | 222.05 g/mol [3] |
| Appearance | White or off-white to beige crystalline powder[1][2] |
| Purity | Typically ≥98%[2] |
| IUPAC Name | [4-(oxan-2-yloxy)phenyl]boronic acid[3] |
| Synonyms | (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, 4-(2-Tetrahydropyranyloxy)benzeneboronic acid, p-(THPO)C6H4B(OH)2 |
| Storage | Sealed, dry, and stored at low temperatures, protected from light.[2] |
Synthesis
The synthesis of this compound can be achieved through a Grignard reaction followed by borylation. A general and effective laboratory-scale protocol is detailed below.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-(4-Bromophenoxy)tetrahydro-2H-pyran
-
Magnesium powder
-
Iodine crystals
-
Tetrahydrofuran (THF), anhydrous
-
Triethyl borate
-
10% aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Saturated brine
Procedure:
-
Grignard Reagent Formation: To a flask containing magnesium powder (97.2 mmol) and a small crystal of iodine, add 10 mL of anhydrous THF and stir.[1] Slowly add a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) in 40 mL of anhydrous THF.[1] After the initial reaction subsides, reflux the mixture for 2 hours under a nitrogen atmosphere.[1]
-
Borylation: In a separate flask, dissolve triethyl borate (292 mmol) in 600 mL of anhydrous THF and cool the solution to -15°C under a nitrogen atmosphere.[1] Cool the prepared Grignard reagent to 0°C and add it dropwise to the triethyl borate solution over 30 minutes.[1] Maintain the reaction temperature at 0°C for an additional hour, during which a gray solid may precipitate.[1]
-
Quenching and Workup: Quench the reaction by adding 150 mL of a 10% aqueous ammonium chloride solution and stir the mixture at room temperature for 16 hours.[1]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (200 mL).[1] Wash the combined organic layers sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.[1] Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a crude solid.[1]
-
Recrystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (1:10 v/v) to yield this compound as a white solid (typical yield: ~83%).[1]
Applications in Organic Synthesis
This compound is a valuable building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[4] In this reaction, the tetrahydropyranyl (THP) group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions post-coupling.
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2 to 3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent system (e.g., toluene/water 4:1, 5 mL). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Add the palladium catalyst (0.01-0.05 mmol) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Role in Drug Discovery and Development
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.
-
Anti-Cancer Agents: This specific boronic acid is a reagent in the synthesis of dichloroacetamide analogs which have shown high anti-cancer activity.[1] The broader class of phenylboronic acids has been explored for targeted cancer therapy due to their ability to bind with sialic acids, which are often overexpressed on the surface of cancer cells.[5][6]
-
Building Blocks for Complex Molecules: The biaryl motif constructed via Suzuki-Miyaura coupling is a common structural feature in many pharmaceuticals.[4] this compound provides a route to introduce a protected phenol group, which can be a key pharmacophore or a handle for further functionalization.
-
Organic Semiconductors: This compound is also utilized in the synthesis of organic semiconductors, highlighting its utility in materials science.[1]
Logical Relationship in Targeted Drug Delivery:
Caption: Phenylboronic acid's role in targeted drug delivery to cancer cells.
References
- 1. This compound | 182281-01-2 [amp.chemicalbook.com]
- 2. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 4-(2-Tetrahydropyranyloxy)phenylboronic acid
An In-depth Technical Guide to the Physical Properties of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
This technical guide provides a comprehensive overview of the core , a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating relevant processes.
Core Physical and Chemical Properties
This compound is an organic compound widely utilized in synthetic chemistry, particularly in Suzuki coupling reactions.[1] It serves as a stable precursor to 4-hydroxyphenylboronic acid, with the tetrahydropyranyl (THP) group acting as a protecting group for the hydroxyl functionality. Its physical state at room temperature is typically an off-white to light yellow crystalline powder.[1][2][3]
Quantitative Data Summary
The key are summarized in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3] |
| Molecular Weight | 222.05 g/mol | [1][3][4] |
| Melting Point | 117-124 °C | [1][3] |
| Boiling Point | 411.3 ± 55.0 °C (Predicted) | [1][3] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1][3] |
| Acidity (pKa) | 8.63 ± 0.16 (Predicted) | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][2][3] |
| Solubility | Soluble in Methanol | [1][3] |
In general, phenylboronic acids exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in hydrocarbons.[5][6]
Experimental Protocols & Methodologies
The determination of the physical properties listed above follows standard laboratory procedures. While specific experimental reports for this exact compound are proprietary to manufacturers, the general methodologies are well-established.
Synthesis and Purification
A common synthetic route involves the formation of a Grignard reagent from 2-(4-bromophenoxy)tetrahydro-2H-pyran, which is then reacted with an electrophilic boron source like triethyl borate.[1] The final product is typically purified by recrystallization to achieve high purity.[1]
A general procedure is as follows:
-
A solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran in an anhydrous ether solvent, such as tetrahydrofuran (THF), is slowly added to magnesium turnings to form the Grignard reagent.[1]
-
This Grignard solution is then added dropwise to a cooled solution of triethyl borate in THF.[1]
-
The reaction is quenched with an aqueous solution, such as ammonium chloride, and stirred.[1]
-
The organic layer is extracted, washed, and dried.[1]
-
The solvent is removed under reduced pressure, yielding the crude product as a solid.[1]
-
Purification is achieved by recrystallization from a suitable solvent system, such as an ethyl acetate and hexane mixture, to yield the final product as a white solid.[1]
The workflow for this synthesis and purification process is illustrated in the diagram below.
Caption: Synthetic and purification workflow for this compound.
Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete melting is recorded.
-
Solubility: Qualitative solubility is assessed by adding a small amount of the solute to a given solvent (e.g., methanol) at room temperature and observing for dissolution.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure. Samples are dissolved in a deuterated solvent, and spectra are recorded to identify the chemical environment of the hydrogen, carbon, and boron atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic peaks for B-O, C-O, and aromatic C-H bonds would be expected. For boronic acids, characteristic bands for C-O and B-C stretching are typically observed.[7]
-
References
- 1. This compound | 182281-01-2 [amp.chemicalbook.com]
- 2. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. This compound | 182281-01-2 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2-Tetrahydropyranyloxy)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Tetrahydropyranyloxy)phenylboronic acid is a versatile synthetic intermediate, widely employed in the construction of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions, offering a strategic advantage in multi-step syntheses. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a key application of this compound in the development of targeted cancer therapeutics, specifically KRAS G12D inhibitors.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 222.05 g/mol | |
| Molecular Formula | C₁₁H₁₅BO₄ | [1] |
| CAS Number | 182281-01-2 | [1] |
| Appearance | White or off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed, dry, at low temperature, and protected from light | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction followed by borylation. A general, detailed experimental protocol is provided below.[2]
Experimental Protocol: Synthesis
Materials:
-
2-(4-Bromophenoxy)tetrahydro-2H-pyran
-
Magnesium (Mg) powder
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Triethyl borate
-
10% Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried reaction flask under a nitrogen atmosphere, add magnesium powder (97.2 mmol) and a crystal of iodine.
-
Add a small portion of a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) in anhydrous THF.
-
Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature. The resulting solution is the Grignard reagent.
-
-
Borylation:
-
In a separate four-necked flask under a nitrogen atmosphere, dissolve triethyl borate (292 mmol) in anhydrous THF and cool the solution to -15 °C.
-
Slowly add the prepared Grignard reagent to the triethyl borate solution via a cannula, maintaining the temperature at or below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 10% aqueous ammonium chloride solution (150 mL) and stir the mixture at room temperature for 16 hours.
-
Extract the aqueous layer with ethyl acetate (200 mL).
-
Wash the combined organic layers sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:10 v/v) to afford this compound as a white solid (typical yield: 83%).
-
Application in Drug Discovery: Synthesis of KRAS G12D Inhibitors
The KRAS protein is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene, particularly the G12D mutation, are prevalent in many cancers, including pancreatic ductal adenocarcinoma, leading to constitutive activation of the pathway and uncontrolled cell growth.[2] this compound is a critical building block in the synthesis of potent and selective KRAS G12D inhibitors, such as the lead compound ERAS-5024.[2] These inhibitors function by blocking the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of biaryl compounds that form the core of many kinase inhibitors.
Materials:
-
Aryl halide (e.g., a substituted chloropyrimidine) (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Targeted Signaling Pathway: KRAS and the MAPK/ERK Cascade
The KRAS G12D mutation locks the KRAS protein in its active, GTP-bound state. This leads to the continuous activation of downstream effector proteins, most notably RAF kinases. Activated RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (also known as MAPK). Phosphorylated ERK (p-ERK) then translocates to the nucleus, where it activates transcription factors that promote cell proliferation and survival. Inhibitors synthesized using this compound are designed to bind to the mutated KRAS protein, preventing its interaction with effector proteins and thereby inhibiting the entire downstream signaling cascade.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl structures central to many pharmaceutical compounds. Its application in the development of KRAS G12D inhibitors highlights its importance in modern drug discovery efforts targeting oncogenic signaling pathways. The straightforward synthesis and reliable reactivity in Suzuki-Miyaura cross-coupling reactions ensure its continued use in the pursuit of novel therapeutics.
References
In-Depth Technical Guide: Solubility of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(2-Tetrahydropyranyloxy)phenylboronic acid, a key building block in modern organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines qualitative solubility information with data from structurally similar compounds to provide a robust framework for its use. Furthermore, detailed experimental protocols for solubility determination and a workflow for its primary application in Suzuki-Miyaura cross-coupling reactions are presented.
Core Compound Properties
This compound is a white to off-white crystalline solid. It is widely utilized as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The tetrahydropyranyl (THP) ether serves as a protecting group for the phenolic hydroxyl group, which can be cleaved under acidic conditions.
Solubility Profile
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Methanol | Soluble[1] | Room Temperature |
| This compound | Ethanol | Soluble[2] | Room Temperature |
| This compound | Ketones | Soluble[2] | Room Temperature |
| This compound | Water | Insoluble[2] | Room Temperature |
| 4-Ethoxyphenylboronic acid | Methanol | Soluble[3] | Room Temperature |
Experimental Protocol: Determination of Solubility by the Dynamic Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from the dynamic method, which relies on the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
1. Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ± 0.1 mg)
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Turbidity sensor or a luminance probe (optional, for enhanced accuracy)
-
Thermometer or thermocouple
2. Procedure:
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound and transfer it to a glass vial.
-
Add a precise volume or mass of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.
-
Visually observe the solution for the disappearance of the last solid particles. If using instrumentation, monitor the turbidity or light transmission of the solution.
-
The temperature at which the solution becomes clear is the saturation temperature for that specific concentration. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the solute in the same solvent.
-
Construct a solubility curve by plotting the saturation temperature against the concentration or mole fraction of this compound.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds between aryl or vinyl halides and an organoboron species. The general workflow for such a reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
4-(2-Tetrahydropyranyloxy)phenylboronic acid structure
An In-depth Technical Guide to 4-(2-Tetrahydropyranyloxy)phenylboronic acid
Introduction
This compound is a versatile organic compound extensively utilized in synthetic chemistry. As a derivative of phenylboronic acid, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The key feature of this molecule is the tetrahydropyranyl (THP) ether protecting group attached to the phenol. This group masks the reactive hydroxyl functionality, rendering the molecule stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.[3][4] The THP group can be readily removed under acidic conditions to yield the corresponding 4-hydroxyphenyl derivative, making it a crucial building block in multi-step syntheses, particularly in the development of pharmaceuticals and organic semiconductors.[1][4]
Chemical Structure and Properties
The compound consists of a phenylboronic acid moiety where the hydroxyl group at the para position is protected as a THP ether. Boronic acids are known for being mild Lewis acids, generally stable, and easy to handle.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 182281-01-2 | [1][6][7] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][6][7] |
| Molecular Weight | 222.05 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Primary Application | Organic synthesis, Suzuki reaction | [1] |
| Storage | Sealed, dry, low temperature, avoid light | [6] |
Table 2: Spectroscopic Data Reference (Phenylboronic Acid) Note: Specific spectral data for this compound is not readily available. The data for the parent compound, Phenylboronic acid, is provided for reference.
| Nucleus | Chemical Shift (δ, ppm) | Reference(s) |
| ¹H NMR | 7.99, 7.78, 7.39, 7.33 | [8] |
| ¹³C NMR | 132.17, 127.29, 76.47, 42.03 | [9] |
| ¹¹B NMR | 8.66 | [9] |
Experimental Protocols
Synthesis of this compound
The synthesis is typically achieved via a Grignard reaction from the corresponding protected bromophenol.[1]
Protocol:
-
Grignard Reagent Formation: Add 10 mL of tetrahydrofuran (THF) to a reaction flask containing magnesium powder (97.2 mmol) and a crystal of iodine. Stir for 1 minute at room temperature.[1]
-
Slowly add a THF solution (40 mL) of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) and stir for 5 minutes under a nitrogen atmosphere.[1]
-
Reflux the mixture for 2 hours. After cooling to room temperature, the Grignard reagent solution is obtained.[1]
-
Borylation: In a separate flask, cool a solution of triethyl borate (292 mmol) in THF (600 mL) to -15 °C under nitrogen.[1]
-
Cool the previously prepared Grignard reagent to 0 °C and add it dropwise to the triethyl borate solution over 30 minutes.[1]
-
Continue the reaction at 0 °C for 1 hour.[1]
-
Work-up and Purification: Add 150 mL of a 10% aqueous ammonium chloride solution to the reaction mixture and stir at room temperature for 16 hours.[1]
-
Extract the organic layer with ethyl acetate (200 mL). Wash the organic phase sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.[1]
-
Filter to remove the desiccant and remove the solvent by distillation under reduced pressure to obtain a pink solid.[1]
-
Recrystallize the solid from a 1:10 (v/v) mixture of ethyl acetate and hexane to yield 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid as a white solid (83% yield).[1]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent for introducing a protected phenol group onto an aromatic or vinylic core.
Representative Protocol:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (3.0 mmol).[10]
-
Add a suitable solvent, such as a mixture of dioxane and water.[11]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture, often under microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating, until the starting material is consumed (monitor by TLC or LC-MS).[11]
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the coupled product.
Deprotection of the THP Group
The THP ether is stable to bases but can be cleaved under acidic conditions to reveal the free hydroxyl group.[12]
Protocol:
-
Dissolve the THP-protected compound (0.05 mmol) in a suitable solvent such as 2-propanol or methanol (1 mL).[4]
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) or iron(III) tosylate.[4][13]
-
Stir the reaction at room temperature until completion (monitor by TLC). This can take several hours.[4]
-
Dilute the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.[4]
-
Wash the organic layer with brine and dry over sodium sulfate.[4]
-
Concentrate the solvent and purify the residue by chromatography to obtain the deprotected phenol.
Applications in Research and Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[14] They are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited for targeting glycoproteins and for creating stimuli-responsive materials.[14][15]
-
Drug Discovery: Phenylboronic acid (PBA) derivatives have been investigated for targeted cancer therapy due to their ability to bind selectively to sialic acids overexpressed on cancer cell surfaces.[16] The use of a protected form like this compound allows for the construction of complex molecular architectures before revealing the active boronic acid moiety. This is crucial for synthesizing kinase inhibitors and other targeted therapeutic agents.[11][17]
-
Materials Science: The ability to be incorporated into larger molecules via Suzuki coupling makes this compound a valuable building block for organic semiconductors and functional polymers.[1][15] The THP group ensures compatibility with various polymerization conditions, and its subsequent removal can alter the material's electronic properties or introduce responsive functionalities.
References
- 1. This compound | 182281-01-2 [amp.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. This compound | 182281-01-2 [chemicalbook.com]
- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 9. raineslab.com [raineslab.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Protection of Alcohols [jove.com]
- 13. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate (2011) | Matthew R. Bockman | 9 Citations [scispace.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, polyolefins, and styrenes.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
A key advantage of the Suzuki coupling is its tolerance to a wide variety of functional groups and its use of generally stable and less toxic organoboron reagents.[2] 4-(2-Tetrahydropyranyloxy)phenylboronic acid is a valuable reagent in this class, serving as a protected precursor to 4-hydroxyphenylboronic acid. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions post-coupling to yield the corresponding phenol. This strategy is particularly useful in the synthesis of complex molecules where a free hydroxyl group might interfere with the reaction or is desired in the final product.
These application notes provide detailed protocols for the use of this compound in Suzuki coupling reactions with various aryl halides, along with optimized reaction conditions and expected yields.
Chemical Properties and Handling
This compound
| Property | Value |
| CAS Number | 182281-01-2 |
| Molecular Formula | C₁₁H₁₅BO₄ |
| Molecular Weight | 222.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and other polar organic solvents. |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Suzuki Coupling Reaction: General Principles and Mechanism
The Suzuki coupling reaction typically involves three key steps in its catalytic cycle:[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[3]
A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Phosphine ligands are often used to stabilize the palladium catalyst and enhance its reactivity. The choice of base is crucial for the activation of the boronic acid, with common choices being carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with Aryl Halides
This protocol provides a general method for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Deprotection of the THP Group
The THP protecting group can be readily removed under acidic conditions to yield the corresponding phenol.
Procedure:
-
Dissolve the purified THP-protected biaryl (1.0 mmol) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 92 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 110 | 8 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 82 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 |
| 6 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 10 | 90 |
Yields are for the isolated, purified coupled product before deprotection.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A flowchart of the Suzuki coupling experimental workflow.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Tetrahydropyranyloxy)phenylboronic acid is a valuable bifunctional reagent in organic synthesis. It serves as a protected form of 4-hydroxyphenylboronic acid, allowing for its participation in reactions where the free phenolic group might interfere or require separate protection and deprotection steps. The tetrahydropyranyl (THP) ether protecting group is stable under a variety of conditions, including the basic media often employed in palladium-catalyzed cross-coupling reactions. This reagent is particularly useful in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. These notes provide detailed protocols for the synthesis of this compound, its application in Suzuki-Miyaura cross-coupling reactions, and the subsequent deprotection of the THP group to yield the corresponding phenolic compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard or organolithium pathway starting from the corresponding protected aryl halide, followed by reaction with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis via Grignard Reagent
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 4-(2-tetrahydropyranyloxy)bromobenzene (1 equivalent) in anhydrous THF to the stirred suspension. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF to the stirred Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds with various aryl and vinyl halides or triflates.[1]
Table of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Often used with catalysts like Pd(OAc)₂ to improve stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The choice of base can significantly impact the reaction outcome.[2] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | Solvent choice depends on the solubility of the reactants and the reaction temperature. |
| Temperature | Room Temperature to 120 °C | Reaction temperature is optimized based on the reactivity of the coupling partners. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS until completion. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Deprotection of the Tetrahydropyranyl (THP) Group
The final step to reveal the phenolic hydroxyl group is the acidic hydrolysis of the THP ether.[3] This can be achieved under various mild acidic conditions.[4]
Table of THP Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Reference |
| p-Toluenesulfonic acid (catalytic) | Methanol or Ethanol | Room Temperature | 1-4 hours | |
| Acetic Acid/THF/Water (3:1:1) | - | Room Temperature | 2-8 hours | [3] |
| Amberlyst-15 | Methanol | Room Temperature | 1-6 hours | [3] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C | 2-4 hours |
Experimental Protocol: Acid-Catalyzed THP Deprotection
-
Reaction Setup:
-
Dissolve the THP-protected biaryl compound (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final phenolic biaryl.
-
Visualizing the Workflow
Caption: Synthetic workflow for the preparation and application of this compound.
References
Application Notes and Protocols for the Deprotection of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of 4-(2-tetrahydropyranyloxy)phenylboronic acid to yield 4-hydroxyphenylboronic acid. The tetrahydropyranyl (THP) group is a common protecting group for hydroxyl functionalities due to its ease of installation and stability under various non-acidic conditions.[1][2] However, its removal requires careful consideration, especially in the presence of an acid-sensitive functional group like a boronic acid.[3] This document outlines various acidic deprotection methodologies, offering detailed protocols and a comparative summary to aid in the selection of the most suitable conditions for your specific research needs.
Overview of THP Deprotection
The cleavage of a THP ether is typically achieved through acid-catalyzed hydrolysis or alcoholysis.[1][2][4] The mechanism involves the protonation of the ether oxygen, followed by the formation of a resonance-stabilized carbocation and the release of the free alcohol. The choice of acid catalyst and reaction conditions is critical to ensure efficient deprotection while minimizing potential side reactions, such as the degradation of the boronic acid moiety.
Considerations for Boronic Acid Stability
Arylboronic acids are valuable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they can be susceptible to protodeboronation under harsh acidic conditions. Therefore, the selection of a deprotection method for this compound must prioritize mild reaction conditions to preserve the integrity of the C-B bond.
Comparative Summary of Deprotection Methods
The following table summarizes various acidic conditions reported for the deprotection of THP ethers, with specific considerations for their application to this compound.
| Method | Reagents and Solvents | Typical Conditions | Advantages | Disadvantages and Remarks for Boronic Acid Compatibility |
| Acetic Acid | Acetic acid, Tetrahydrofuran (THF), Water | Room temperature, several hours | Mild conditions, readily available reagents. | The acidic environment, though mild, may still pose a risk of protodeboronation over extended reaction times. Careful monitoring is recommended. |
| p-Toluenesulfonic Acid | p-Toluenesulfonic acid (TsOH) monohydrate, Methanol | 0 °C to room temperature, 1-2 hours | Fast and efficient deprotection.[5] | Stronger acid than acetic acid, increasing the risk of boronic acid degradation. Use of catalytic amounts and low temperatures is crucial.[5] |
| Pyridinium p-toluenesulfonate (PPTS) | PPTS, Ethanol or Methanol | Room temperature to 45 °C, several hours | Milder alternative to TsOH, often used for acid-sensitive substrates.[6] | Generally considered safer for boronic acids compared to stronger acids, but still requires monitoring. |
| Solid-Supported Acids | Amberlyst-15 or Dowex-50W-X8, Methanol | Room temperature, several hours | Simple workup (filtration to remove the resin), catalyst is recyclable. | Heterogeneous nature can sometimes lead to slower reaction rates. Considered a mild and often compatible option for acid-sensitive substrates.[5] |
| Lewis Acids | Bismuth triflate (Bi(OTf)₃), solvent-free or in CH₂Cl₂ | Room temperature, short reaction times | Very mild and efficient, often high yielding.[4] | Lewis acidity might interact with the boronic acid, but generally considered a gentle method. |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate and desired purity.
Protocol 1: Deprotection using Acetic Acid
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), acetic acid, and water (e.g., a 3:1:1 v/v/v ratio).
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (Catalytic)
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH) monohydrate (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[5]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product as described in Protocol 1.
Protocol 3: Deprotection using a Solid-Supported Acid (Amberlyst-15)
-
Suspension: To a solution of this compound (1.0 eq) in methanol, add Amberlyst-15 resin (e.g., 20% w/w).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with a small amount of methanol.
-
Purification: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product. Purify as necessary.
Visualizing the Deprotection Workflow
The following diagram illustrates the general experimental workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound can be successfully achieved using a variety of acidic conditions. The choice of method should be guided by the scale of the reaction and the acid sensitivity of any other functional groups present in the molecule. For substrates containing the acid-labile boronic acid moiety, milder conditions such as those employing acetic acid, catalytic amounts of PPTS, or solid-supported acids are generally preferred. Careful monitoring of the reaction is essential to ensure complete deprotection while minimizing the degradation of the desired product, 4-hydroxyphenylboronic acid.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Using 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-(2-Tetrahydropyranyloxy)phenylboronic acid in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. The tetrahydropyranyl (THP) protecting group on the phenolic oxygen makes this reagent a valuable building block in multi-step organic synthesis, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The THP group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal the free phenol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a carbon-carbon bond. This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds.
General Reaction Scheme:
R-XH + (HO)2B-Ph-OTHP --[Cu catalyst, Base, Oxidant]--> R-X-Ph-OTHP
Caption: Chan-Lam Coupling Experimental Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. It is a powerful method for the synthesis of a wide variety of aniline and arylamine derivatives. While this reaction typically involves an aryl halide and an amine, variations using arylboronic acids exist, though they are less common than the Chan-Lam coupling for C-N bond formation.
General Reaction Scheme (Aryl Halide Partner):
Where Ar is an aryl or heteroaryl group, X is a halide or triflate, and R can be H, alkyl, or aryl.
Application with this compound:
Direct Buchwald-Hartwig amination with boronic acids is not the standard protocol. However, the THP-protected phenol can be introduced via a Suzuki coupling first, followed by a subsequent Buchwald-Hartwig amination on a different part of the molecule. For the purpose of these notes, a general protocol for a standard Buchwald-Hartwig amination is provided, as specific examples using this compound as the aryl source in a direct amination are not well-documented.
Quantitative Data Summary (General Buchwald-Hartwig Amination):
| Parameter | Value | Notes |
| Aryl Halide | Aryl bromide, chloride, or iodide | Reactivity order is generally I > Br > Cl. |
| Amine | Primary or secondary alkyl or aryl amines | A wide range of amines can be used. |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol%. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | Crucial for catalytic activity. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated conditions are essential. |
| Temperature | 80-120 °C | Reaction times vary from 1 to 24 hours. |
| Yield | 75-98% | Generally high yields with optimized conditions. |
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL, anhydrous and deoxygenated)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated toluene (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Application Notes and Protocols for Reactions with 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(2-Tetrahydropyranyloxy)phenylboronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction and subsequent deprotection of the tetrahydropyranyl (THP) group.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, stable to the basic conditions often employed in cross-coupling reactions. This allows for the selective formation of carbon-carbon bonds, with the option to deprotect the hydroxyl group in a subsequent step to yield the corresponding 4-hydroxyphenyl derivatives.
Key Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The THP-protected phenol can then be easily deprotected under acidic conditions.
Caption: Overall reaction workflow.
Experimental Protocols
Part 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the THP-protected biaryl.
Caption: Suzuki-Miyaura coupling workflow.
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
While specific conditions for this compound are not extensively reported, the following table provides general conditions based on reactions with similar phenylboronic acids. Optimization for specific substrates is highly recommended.
| Aryl Halide (Example) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90-98 |
| 4-Iodobenzonitrile | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | ~88-96 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 16 | ~75-85 |
Part 2: Deprotection of the THP Group
This section provides protocols for the removal of the THP protecting group to yield the free phenol. The choice of method depends on the acid sensitivity of the coupled product.
Method A: Mild Acidic Hydrolysis with Acetic Acid
This is a mild method suitable for many substrates.
Materials:
-
THP-protected biaryl
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolution: Dissolve the THP-protected biaryl (1.0 mmol) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 or 4:2:1 ratio, 5-10 mL).
-
Reaction: Stir the solution at room temperature or gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
Method B: Catalytic Deprotection with p-Toluenesulfonic Acid (p-TsOH)
This method is efficient and uses a catalytic amount of a stronger acid.
Materials:
-
THP-protected biaryl
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol or ethanol
Procedure:
-
Dissolution: Dissolve the THP-protected biaryl (1.0 mmol) in methanol or ethanol (5-10 mL).
-
Reaction: Add a catalytic amount of p-TsOH·H₂O (0.1-0.2 mmol) and stir the solution at room temperature.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Purification: Remove the alcohol under reduced pressure, and then partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the deprotected product.
Method C: Using a Solid-Supported Acid Catalyst (e.g., Amberlyst-15)
This method simplifies the work-up procedure as the catalyst can be removed by filtration.[3]
Materials:
-
THP-protected biaryl
-
Amberlyst-15 resin
-
Methanol
Procedure:
-
Suspension: To a solution of the THP-protected biaryl (1.0 mmol) in methanol (10 mL), add Amberlyst-15 resin (10-20% by weight).[3]
-
Reaction: Stir the suspension at room temperature.[3]
-
Monitoring: Monitor the reaction by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[3]
-
Purification: Wash the resin with a small amount of methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.[3]
Caption: General THP deprotection workflow.
Comparison of THP Deprotection Methods:
| Reagent | Solvent | Temp (°C) | Time | Work-up | Notes |
| Acetic Acid/THF/H₂O | THF/H₂O | RT - 50 | 2-24 h | Neutralization, Extraction | Mild conditions, suitable for sensitive substrates.[1] |
| p-TsOH (catalytic) | Methanol or Ethanol | RT | 0.5-4 h | Neutralization, Extraction | Faster reaction times.[2] |
| Amberlyst-15 | Methanol | RT | 1-6 h | Filtration | Simple work-up.[3] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | RT - 60 | 2-12 h | Neutralization, Extraction | Milder alternative to p-TsOH. |
| HCl (dilute) | THF or Dioxane | RT | 0.5-2 h | Neutralization, Extraction | Strong acid, may not be suitable for all substrates. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Bases such as potassium carbonate and potassium phosphate are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Protecting Group Strategies for Hydroxyphenylboronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyphenylboronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and development. The presence of both a reactive boronic acid and a phenolic hydroxyl group within the same molecule presents a significant challenge, as both moieties can undergo undesired side reactions under many synthetic conditions. To address this, a robust protecting group strategy is essential to mask one or both functional groups, enabling selective transformations at other positions of the molecule. This document provides detailed application notes and experimental protocols for the orthogonal protection of hydroxyphenylboronic acids, focusing on the use of tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and N-methyliminodiacetic acid (MIDA) for the boronic acid.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[1][2][3][4] This approach provides precise control over the reactivity of the bifunctional hydroxyphenylboronic acid. The combination of a TBDMS ether for the phenol and a MIDA boronate for the boronic acid is an excellent example of an orthogonal set.[5][6]
-
TBDMS (tert-butyldimethylsilyl) group for the hydroxyl moiety: This silyl ether is stable to a wide range of reaction conditions but can be selectively cleaved using fluoride ions (e.g., TBAF) or acidic conditions.[5][7][8]
-
MIDA (N-methyliminodiacetic acid) boronate for the boronic acid moiety: MIDA boronates are exceptionally stable to various reaction conditions, including chromatography, but are readily deprotected under mild basic conditions.[9][10][11][12]
This orthogonality allows for three distinct synthetic pathways:
-
Selective reaction at a third position on the aromatic ring while both the hydroxyl and boronic acid groups are protected.
-
Selective deprotection of the MIDA boronate to liberate the boronic acid for a subsequent reaction (e.g., Suzuki-Miyaura coupling) while the hydroxyl group remains protected.
-
Selective deprotection of the TBDMS ether to free the hydroxyl group for further functionalization while the boronic acid remains as the MIDA boronate.
Data Presentation
The following table summarizes the properties of the TBDMS and MIDA protecting groups for hydroxyphenylboronic acids.
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS | Phenolic Hydroxyl | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., HCl in MeOH) | Stable to basic conditions, mild reducing/oxidizing agents.[5][7][8] |
| MIDA | Boronic Acid | MIDA, Dean-Stark or MIDA anhydride; heat | Mild aqueous base (e.g., NaOH, NaHCO3) | Stable to acidic conditions, many cross-coupling conditions, chromatography.[6][9][10] |
The following table provides representative yields for the protection and deprotection steps. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction | Typical Yield |
| TBDMS protection of phenol | 90-98% |
| MIDA protection of boronic acid | 85-95% |
| Selective deprotection of MIDA boronate | >90% |
| Selective deprotection of TBDMS ether | >90% |
| Suzuki-Miyaura coupling of protected hydroxyphenylboronic acid | 70-95% |
Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl Group with TBDMS
This protocol describes the protection of a hydroxyphenylboronic acid at the hydroxyl position.
Materials:
-
Hydroxyphenylboronic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected hydroxyphenylboronic acid.
Protocol 2: Protection of the Boronic Acid as a MIDA Ester
This protocol describes the protection of a TBDMS-protected hydroxyphenylboronic acid at the boronic acid position.
Materials:
-
TBDMS-protected hydroxyphenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the TBDMS-protected hydroxyphenylboronic acid (1.0 eq) and MIDA (1.1 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude MIDA boronate can often be used without further purification. If necessary, purification can be achieved by recrystallization or flash column chromatography.
Protocol 3: Selective Deprotection of the MIDA Boronate
This protocol describes the selective removal of the MIDA group to regenerate the boronic acid.
Materials:
-
TBDMS-protected hydroxyphenylboronic acid MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the TBDMS-protected hydroxyphenylboronic acid MIDA ester (1.0 eq) in THF.
-
Add 1 M aqueous NaOH solution (2.0 eq).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected hydroxyphenylboronic acid.
Protocol 4: Selective Deprotection of the TBDMS Ether
This protocol describes the selective removal of the TBDMS group to regenerate the phenol.
Materials:
-
TBDMS-protected hydroxyphenylboronic acid MIDA ester
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the TBDMS-protected hydroxyphenylboronic acid MIDA ester (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the hydroxyphenylboronic acid MIDA ester.
Protocol 5: Suzuki-Miyaura Coupling with a Protected Hydroxyphenylboronic Acid
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a TBDMS-protected hydroxyphenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
TBDMS-protected hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or CsF)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), TBDMS-protected hydroxyphenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture at 80-100 °C (or using microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
Visualizations
Caption: Orthogonal protection and deprotection of hydroxyphenylboronic acid.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. biosynth.com [biosynth.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. figshare.com [figshare.com]
- 12. Mild and simple method for making MIDA boronates [morressier.com]
Application Notes and Protocols: Synthesis of Biaryls using 4-(2-Tetrahydropyranyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 4-(2-Tetrahydropyranyloxy)phenylboronic acid. This reagent is particularly valuable in organic synthesis and drug discovery for the introduction of a latent phenolic moiety, which can be unmasked in a subsequent step. The tetrahydropyranyl (THP) protecting group offers stability under the basic conditions of the Suzuki-Miyaura cross-coupling reaction.
Introduction
Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, due to its mild reaction conditions and high functional group tolerance.[3][4]
This compound serves as a versatile building block in these syntheses. The THP ether protects the phenolic hydroxyl group, rendering it stable to the basic conditions of the coupling reaction.[5][6] This protecting group can be readily removed under acidic conditions post-coupling to yield the corresponding hydroxybiaryl.[6][7][8] Phenylboronic acid and its derivatives have also garnered significant interest for their applications in targeted cancer therapy and diagnostics.[9][10]
Reaction Scheme
The overall synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Reaction of an aryl halide (or triflate) with this compound in the presence of a palladium catalyst and a base to form the THP-protected biaryl.
-
Deprotection: Removal of the THP group under acidic conditions to yield the final hydroxybiaryl product.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired THP-protected biaryl.
Protocol 2: Deprotection of the THP Group
This protocol outlines the acidic hydrolysis of the THP-protected biaryl to yield the final hydroxybiaryl.
Materials:
-
THP-protected biaryl (from Protocol 1) (1.0 mmol, 1.0 eq.)
-
Methanol (10 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol, 0.1 eq.)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the THP-protected biaryl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.[7]
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final hydroxybiaryl.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [11] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 100 | 12 | 88 | [12] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd/C (1) | K₂CO₃ | Ethanol/H₂O | 80 | 1 | 92 | [13] |
| 4 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | N/A |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 | N/A |
Note: The yields presented are for analogous Suzuki-Miyaura reactions and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the two-step synthesis of hydroxybiaryls.
Caption: Logical relationship of reactants to the final product.
Applications in Drug Development
The hydroxybiaryl motif is a key structural element in numerous biologically active compounds and approved drugs. The ability to introduce a protected phenol allows for late-stage functionalization or modification, which is a valuable strategy in medicinal chemistry. Phenylboronic acids and their derivatives are also being explored for their potential in drug delivery systems and as therapeutic agents themselves, particularly in cancer therapy where they can target sialic acid residues on cancer cell surfaces.[10][14] The synthetic route described herein provides a reliable method for accessing a diverse range of hydroxybiaryl compounds for screening and development in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Video: Protection of Alcohols [jove.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Tetrahydropyranyloxy)phenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is widespread in the synthesis of complex organic molecules, including pharmaceuticals and organic semiconductors. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which can be cleaved under acidic conditions. This document provides detailed protocols for the synthesis of this compound, with considerations for scaling up the production from laboratory to industrial quantities.
Data Presentation: Synthesis Scale-up Comparison
The following table summarizes the key quantitative data for the synthesis of this compound at different scales. The laboratory scale data is based on reported experimental procedures, while the pilot and industrial scale data are illustrative examples based on common challenges and outcomes in process scale-up, such as managing exotherms and optimizing purification methods.
| Parameter | Laboratory Scale | Pilot Scale (Illustrative) | Industrial Scale (Illustrative) |
| Starting Material (2-(4-bromophenoxy)tetrahydro-2H-pyran) | 25.0 g | 25.0 kg | 250 kg |
| Magnesium | 24.3 g | 24.3 kg | 243 kg |
| Triethyl borate | 31.3 g | 31.3 kg | 313 kg |
| Solvent (THF) | ~650 mL | ~650 L | ~6500 L |
| Reaction Temperature | -15 °C to room temp. | -10 °C to 25 °C (with cooling) | 0 °C to 30 °C (with advanced cooling) |
| Reaction Time | ~18 hours | 18-24 hours | 24-36 hours |
| Yield | 83%[1] | 75-80% | 70-75% |
| Purity (after recrystallization) | >98% | >98% | >97% |
| Key Considerations | Precise temperature control, inert atmosphere. | Efficient heat dissipation, management of Grignard initiation. | Automation, solvent recovery, waste stream management. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol describes the synthesis starting from 2-(4-bromophenoxy)tetrahydro-2H-pyran via a Grignard reaction.[1]
Materials:
-
2-(4-bromophenoxy)tetrahydro-2H-pyran (25.0 g, 97.2 mmol)
-
Magnesium powder (24.3 g, 97.2 mmol)
-
Iodine (a small crystal)
-
Triethyl borate (31.3 g, 292 mmol)
-
Tetrahydrofuran (THF), anhydrous (approx. 650 mL)
-
10% aqueous ammonium chloride solution (150 mL)
-
Ethyl acetate (200 mL)
-
Hexane
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Two round-bottom flasks (one for Grignard reagent preparation, one for the main reaction)
-
Reflux condenser
-
Dropping funnel
-
Cannula
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Standard glassware for workup and filtration
Procedure:
Part A: Preparation of the Grignard Reagent
-
In a dry reaction flask under a nitrogen atmosphere, add magnesium powder (24.3 g) and a small crystal of iodine.
-
Add 10 mL of anhydrous THF and stir at room temperature for 1 minute.
-
Slowly add a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (25.0 g) in 40.0 mL of anhydrous THF.
-
Stir the mixture for 5 minutes at room temperature, then heat to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature to obtain the Grignard reagent solution.
Part B: Borylation Reaction
-
In a separate four-necked flask under a nitrogen atmosphere, add triethyl borate (31.3 g) and 600 mL of anhydrous THF.
-
Cool this solution to -15 °C using an ice-salt bath.
-
Cool the previously prepared Grignard reagent solution to 0 °C.
-
Slowly add the Grignard reagent solution to the triethyl borate solution via a cannula over 30 minutes, maintaining the temperature at -15 °C. A gray solid will precipitate.
Part C: Workup and Purification
-
To the reaction mixture, add 150 mL of 10% aqueous ammonium chloride solution and stir at room temperature for 16 hours.
-
Extract the organic layer with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield a pink solid.
-
Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane (1:10, v/v) to afford 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid as a white solid (18.3 g, 83% yield).[1]
Scale-up Considerations and Protocol Adjustments
Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The formation of the Grignard reagent is highly exothermic. On a larger scale, the rate of addition of the aryl bromide solution must be carefully controlled, and efficient reactor cooling is essential to maintain the desired reaction temperature and prevent dangerous temperature spikes.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (nitrogen or argon) is crucial to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
-
Reagent Purity: The purity of the starting materials, particularly the aryl bromide and magnesium, is critical for consistent reaction initiation and high yields. For arylboronic acids, it is important to recrystallize them before use to remove boroximes (anhydride trimers) which can hinder subsequent reactions.[2]
-
Purification: Recrystallization may be less efficient for very large quantities. Alternative purification methods such as slurry washing or the use of specialized chromatography systems may be necessary. A common purification strategy for boronic acids involves treating the crude product with a base to form a salt, which can be isolated, followed by acidification to regenerate the pure boronic acid.
-
Safety: Handling large quantities of flammable solvents like THF and reactive reagents like Grignard reagents requires appropriate safety measures, including grounding of equipment to prevent static discharge and the use of explosion-proof equipment.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following diagram illustrates the general catalytic cycle.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Tetrahydropyranyloxy)phenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 4-(2-Tetrahydropyranyloxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
-
Boroxine: A trimeric anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity in commercially available arylboronic acids.[1]
-
Protodeboronation product: The arene resulting from the cleavage of the C-B bond, in this case, 2-phenoxytetrahydro-2H-pyran. Sterically hindered and electron-rich arylboronic acids are particularly prone to this.[2]
-
Starting materials and reagents: Residual starting materials from the synthesis, such as 2-(4-bromophenoxy)tetrahydro-2H-pyran or triethyl borate, may be present.[3]
-
Oxidation products: Boronic acids can be susceptible to oxidation, leading to various byproducts.[4][5]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, it is recommended to store the compound under the following conditions:
-
Sealed container: Keep the container tightly sealed to prevent exposure to moisture and air.
-
Dry environment: Store in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Low temperature: Refrigeration is advisable to slow down potential degradation pathways.
-
Avoid light: Protect the compound from light to prevent photochemical degradation.[6]
Q3: Is this compound stable to silica gel column chromatography?
A3: While silica gel chromatography can be used for the purification of some boronic acids, it can be challenging.[7] Boronic acids can sometimes stick to or decompose on silica gel.[8] If this method is chosen, it is crucial to use a well-deactivated silica and an appropriate solvent system. A trial on a small scale is recommended to assess stability and separation.
Q4: Can I use reverse-phase HPLC for purity analysis?
A4: Yes, reverse-phase HPLC is a suitable technique for analyzing the purity of boronic acids. However, it's important to be aware that on-column hydrolysis of the tetrahydropyranyl (THP) protecting group or the boronic acid itself can sometimes occur. Using a buffered mobile phase can help to obtain more reproducible results.
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent system. | If the compound is too soluble even at low temperatures, try a less polar solvent or a different solvent mixture. For this compound, a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) has been reported to be effective.[3] |
| Precipitation is incomplete. | After cooling the solution to room temperature, place it in an ice bath or refrigerator for a longer period to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Formation of an oil instead of a solid. | Oiling out can occur if the solution is supersaturated or if impurities are present. Try cooling the solution more slowly or adding a seed crystal. You can also try to redissolve the oil in a minimum amount of hot solvent and add a non-polar "anti-solvent" dropwise until turbidity appears, then cool slowly. |
Problem 2: Presence of boroxine impurity in the final product.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis of the boronate ester during workup. | Ensure the aqueous workup is sufficient to hydrolyze the boronate ester to the boronic acid. |
| Dehydration during storage or purification. | To break down boroxines, you can try dissolving the material in a solvent and adding a small amount of water, then removing the solvent under reduced pressure. Recrystallization from a solvent system containing some water may also help. Commercially available arylboronic acids often contain boroximes, and recrystallization from water can sometimes provide the pure boronic acid.[1] |
Problem 3: Product degradation during purification.
| Possible Cause | Suggested Solution |
| Hydrolysis of the THP ether protecting group. | Avoid strongly acidic conditions during workup and purification. The THP group is labile to acid. |
| Protodeboronation (loss of the boronic acid group). | This can be promoted by acidic or basic conditions and the presence of water.[2] Aim for neutral conditions during workup and purification whenever possible. Minimize exposure to high temperatures for extended periods. |
| Oxidation of the boronic acid. | Boronic acids can be susceptible to oxidation.[4][5] It is advisable to handle the compound under an inert atmosphere (nitrogen or argon) if possible, especially during heating steps. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from a reported synthesis.[3]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane (a reported ratio is 1:10 v/v of ethyl acetate to hexane) until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, you can then cool it further in an ice bath or refrigerator for several hours.
-
Isolation: Collect the white solid by filtration.
-
Washing: Wash the collected solid with a small amount of cold hexane.
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (EtOAc/Hexane) | ||||
| Silica Gel Chromatography | (Specify eluent system) | |||
| Acid-Base Extraction |
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification of this compound.
Common Impurity Formation Pathways
Caption: Potential degradation and impurity formation pathways for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. This compound | 182281-01-2 [amp.chemicalbook.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: 4-(2-Tetrahydropyranyloxy)phenylboronic acid in Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(2-Tetrahydropyranyloxy)phenylboronic acid. The following sections address common side reactions, offer mitigation strategies, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two primary side reactions encountered are the cleavage of the tetrahydropyranyl (THP) protecting group under acidic conditions and the protodeboronation of the boronic acid functional group, which is often promoted by basic conditions, elevated temperatures, and certain palladium catalysts.
Q2: How can I prevent the deprotection of the THP group during my reaction?
A2: To prevent the cleavage of the THP ether, it is crucial to maintain neutral or basic reaction conditions. Avoid acidic reagents and solvents. If acidic conditions are unavoidable, consider using a milder acid or performing the reaction at a lower temperature to minimize the rate of deprotection.
Q3: What is protodeboronation and how can I minimize it in my Suzuki-Miyaura coupling reaction?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and a reduction in the yield of the desired coupled product. To minimize this, you can:
-
Use milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Lower the reaction temperature.
-
Employ a less sterically hindered palladium catalyst.[1]
-
Use anhydrous solvents to reduce the availability of a proton source.
Q4: My Suzuki-Miyaura coupling reaction is not proceeding as expected. What are the first troubleshooting steps I should take?
A4: First, verify the integrity of your starting materials, including the this compound and the aryl halide. Ensure your palladium catalyst is active and that the reaction is performed under an inert atmosphere to prevent catalyst degradation. Check for the presence of the common side products from THP deprotection and protodeboronation, as these can indicate suboptimal reaction conditions.
Troubleshooting Guides
Issue 1: Premature Cleavage of the THP Protecting Group
Symptoms:
-
Formation of 4-hydroxyphenylboronic acid or its derivatives in the reaction mixture, detectable by TLC, LC-MS, or NMR.
-
Reduced yield of the desired product containing the THP-protected phenol.
Root Causes:
-
Presence of acidic impurities in reagents or solvents.
-
Use of acidic catalysts or reaction conditions.
-
Hydrolysis of the THP ether due to the presence of water under acidic conditions.
Solutions:
-
Ensure all reagents and solvents are free from acidic impurities.
-
Utilize non-acidic catalysts and maintain a neutral or basic pH throughout the reaction.
-
If acidic conditions are necessary, perform a careful optimization of the acid strength, concentration, and reaction temperature to find a balance between the desired reaction and deprotection.
| Acid Catalyst | Solvent | Temperature (°C) | Time | Deprotection (%) | Reference |
| Acetic Acid/THF/H₂O (4:2:1) | - | 45 | - | Cleavage reported | [2] |
| 2% TFA | CH₂Cl₂ | Room Temp | - | Cleavage reported | |
| HCl | Various | - | - | Cleavage reported | |
| TsOH | Alcoholic Solvents | - | - | Cleavage reported |
Note: The data presented is for THP-protected phenols in general and serves as a guideline. The actual rate of deprotection for this compound may vary.
Issue 2: Significant Protodeboronation of the Boronic Acid
Symptoms:
-
Formation of tetrahydropyran-protected phenol as a byproduct.
-
Low conversion of the starting boronic acid and reduced yield of the Suzuki-Miyaura coupling product.
Root Causes:
-
Use of strong bases.
-
High reaction temperatures.
-
Prolonged reaction times.
-
Presence of water, which acts as a proton source.
-
Use of bulky phosphine ligands on the palladium catalyst, which can promote protodeboronation.[1]
Solutions:
-
Screen a range of milder bases.
-
Optimize the reaction temperature, starting at a lower temperature and gradually increasing it.
-
Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Use anhydrous solvents and reagents.
-
Consider using palladium catalysts with less sterically demanding ligands.
| Base | Solvent | Temperature (°C) | Time (h) | Protodeboronation (%) (Hypothetical) |
| KOH | Dioxane/H₂O | 100 | 12 | High |
| K₃PO₄ | Dioxane/H₂O | 80 | 12 | Moderate |
| K₂CO₃ | Dioxane/H₂O | 80 | 12 | Low to Moderate |
| CsF | Dioxane | 80 | 12 | Low |
Note: This table provides a qualitative and hypothetical comparison based on the general understanding of the effect of different bases on protodeboronation. Actual percentages will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Side Reactions
This protocol is designed to minimize both the deprotection of the THP group and the protodeboronation of this compound.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and finely ground, anhydrous K₂CO₃ (2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
Technical Support Center: Enhancing Suzuki Coupling Efficiency with Protected Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Suzuki coupling reactions involving protected boronic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during Suzuki coupling reactions with protected boronic acids.
Question: Why is my Suzuki coupling reaction failing or giving low yields with a protected boronic acid?
Answer:
Low to no yield in a Suzuki coupling reaction with a protected boronic acid can stem from several factors. A systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more active precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Ensure that the solvent is properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Deprotection Failure: For protecting groups that require in situ deprotection (e.g., MIDA boronates, trifluoroborates), incomplete deprotection can be a major cause of low yield.[3][4] The slow release of the boronic acid is crucial for minimizing degradation, but conditions must be suitable for the deprotection to occur.[5]
-
Boronic Acid Instability: Even with protecting groups, some boronic acids, particularly heteroaromatic ones, can be unstable and prone to protodeboronation.[2][3] Using a "slow-release" strategy with a suitable protecting group can mitigate this.[5]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[6] For sensitive substrates, a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) may be necessary.[1][6] Ensure the base is finely powdered and anhydrous if required by the protocol.[1]
-
Solvent System: The solvent system must be appropriate for both the coupling partners and the catalyst system. Often, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[1][2]
Question: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2] To minimize homocoupling:
-
Thoroughly Degas: Ensure all solvents are rigorously degassed, and the reaction vessel is purged with an inert gas before adding the catalyst.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can reduce the amount of Pd(II) species present at the beginning of the reaction. If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[2]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature may help.
Question: My protected boronic acid (e.g., MIDA boronate) is not reacting. What should I check?
Answer:
N-methyliminodiacetic acid (MIDA) boronates are stable and require specific conditions for deprotection and subsequent coupling.[4] If your MIDA boronate is unreactive, consider the following:
-
Aqueous Base is Required: MIDA boronates are stable under anhydrous conditions and require an aqueous base for hydrolysis to the active boronic acid.[3][4] Ensure your reaction conditions include water.
-
Base Strength and Concentration: The rate of MIDA boronate hydrolysis is dependent on the base concentration. A mild aqueous base is typically sufficient to promote the slow release of the boronic acid.[4]
-
Reaction Time: The "slow-release" nature of MIDA boronates may necessitate longer reaction times compared to unprotected boronic acids.[4] Monitor the reaction progress over an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for boronic acids in Suzuki coupling?
A1: The most commonly used protecting groups for boronic acids include:
-
Pinacol esters: These are popular due to their stability and ease of handling. They can often be used directly in Suzuki couplings without a separate deprotection step, though hydrolysis to the boronic acid may occur in situ.[7][8]
-
N-methyliminodiacetic acid (MIDA) esters: MIDA boronates are highly stable crystalline solids that are compatible with a wide range of reaction conditions, making them ideal for multi-step synthesis. They require an aqueous base for slow hydrolysis to the boronic acid.[4][8][9][10]
-
Potassium trifluoroborate salts (R-BF₃K): These salts are air- and moisture-stable crystalline solids. They also require in situ hydrolysis to the corresponding boronic acid.[11]
-
1,8-diaminonaphthalene (dan) amides: These are very stable due to the donation of electron density from the nitrogen atoms to the empty orbital of the boron. Deprotection is typically achieved under mild acidic conditions.[3][8]
-
Diethanolamine (DEA) adducts: These are air- and water-stable crystalline solids that can be used directly in Suzuki couplings, particularly in protic solvents.[1][12]
Q2: When should I use a protected boronic acid instead of a free boronic acid?
A2: You should consider using a protected boronic acid in the following situations:
-
Instability of the Boronic Acid: If the free boronic acid is unstable to storage, purification (e.g., chromatography), or the reaction conditions (e.g., protodeboronation).[5][7]
-
Iterative Cross-Coupling: When performing sequential cross-coupling reactions on a molecule with multiple boron functionalities. A protected boronic acid can remain inert while another coupling reaction is performed.[7]
-
Improved Handling and Purification: Protected boronic acids are often crystalline, stable solids, which simplifies handling, purification, and accurate dosing.[8][12]
Q3: Can I use a protected boronic acid directly in the Suzuki coupling reaction?
A3: This depends on the protecting group.
-
Pinacol esters are often reactive enough to be used directly, though their hydrolysis to the more reactive boronic acid is thought to be a key step.[8]
-
MIDA boronates and trifluoroborate salts are generally unreactive under anhydrous conditions and require the presence of an aqueous base to slowly release the active boronic acid.[4]
-
Diethanolamine adducts can be used directly in protic solvents.[1][12]
Data Presentation
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| Pinacol Ester | Cyclic boronic ester | Good stability, often used directly.[7][8] | Hydrolysis in situ under reaction conditions.[8] |
| MIDA Boronate | Tridentate complex | Highly stable, crystalline, ideal for iterative coupling.[4][9][10] | Mild aqueous base for slow release.[3][4] |
| Trifluoroborate Salt | Anionic tetrahedral 'ate' complex | Air- and moisture-stable crystalline solids.[11] | In situ hydrolysis.[13] |
| Diethanolamine Adduct | Bicyclic structure | Air- and water-stable crystalline solids.[1][12] | Used directly in protic solvents.[1][12] |
| 1,8-Diaminonaphthalene (dan) Boronamide | Bicyclic structure with B-N bonds | Very stable under a wide range of conditions.[3][8] | Mild acidic treatment.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Protected Boronic Acid
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the protected boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine (DEA) Adduct of a Boronic Acid
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1][12]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1][12]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the precipitate appears.[1][12]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This DEA adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for using protected boronic acids in Suzuki coupling.
Caption: Troubleshooting flowchart for Suzuki coupling with protected boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-(2-Tetrahydropyranyloxy)phenylboronic acid
Welcome to the technical support center for 4-(2-Tetrahydropyranyloxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and handling of this versatile reagent.
Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility can be compromised by decomposition through two primary pathways:
-
Protodeboronation: The cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for arylboronic acids and can be influenced by factors such as pH, temperature, and the electronic properties of the aryl group.
-
Hydrolysis of the THP Ether: The tetrahydropyranyl (THP) protecting group is susceptible to cleavage under acidic conditions, which regenerates the corresponding phenol (4-hydroxyphenylboronic acid).
Proper storage and handling are crucial to minimize degradation and ensure the reagent's reactivity and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has been stored for a while. How can I check its purity?
A1: The purity of your boronic acid can be assessed using several analytical techniques. The most common methods include:
-
NMR Spectroscopy (¹H and ¹¹B): ¹H NMR can reveal the presence of the protodeboronated byproduct (tetrahydropyranyloxyphenylether) or the deprotected phenol (4-hydroxyphenylboronic acid). ¹¹B NMR is particularly useful for observing the boronic acid species and can also indicate the presence of its cyclic anhydride, the boroxine.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the desired compound from its degradation products. This technique is also suitable for quantitative analysis to determine the exact purity.[1]
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the parent compound and any impurities, confirming the presence of degradation products.
A simple qualitative test for the presence of boronic acids on a TLC plate can be performed using a curcumin-based staining method, which produces a red color in the presence of boron.[2]
Q2: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. What can I do to minimize this?
A2: Protodeboronation is a common challenge, especially with electron-rich arylboronic acids like this compound. Here are several strategies to mitigate this side reaction:
-
Optimize the Base: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]
-
Control the pH: Protodeboronation rates are highly pH-dependent. For many non-basic arylboronic acids, decomposition is minimized in neutral pH solutions.[4]
-
Use Anhydrous Conditions: Since water is a proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction. Use anhydrous solvents and consider adding molecular sieves.[3]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[3]
-
Optimize the Catalytic System: A slow Suzuki coupling reaction exposes the boronic acid to potentially degrading conditions for a longer period. Using a more active catalyst and ligand system can accelerate the desired reaction, outcompeting the decomposition pathway.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective for challenging substrates.[4]
Q3: My reaction mixture is acidic, and I'm concerned about the cleavage of the THP ether. How stable is the THP group?
A3: The THP ether is an acetal, which is known to be labile under acidic conditions.[5] The rate of hydrolysis is dependent on the pH and temperature. While generally stable to basic and neutral conditions, exposure to even mild acids can lead to deprotection.[1] If your reaction requires acidic conditions, it is advisable to monitor the reaction closely for the appearance of 4-hydroxyphenylboronic acid. If deprotection is a significant issue, consider using a more acid-stable protecting group for the phenol.
Q4: What is a boroxine, and should I be concerned about it?
A4: A boroxine is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[6][7]
While boroxines are often present in solid samples of boronic acids, they are generally considered to be competent coupling partners in Suzuki-Miyaura reactions, as they can hydrolyze back to the active boronic acid under the reaction conditions. However, the presence of significant amounts of boroxine can affect the stoichiometry of your reaction if not accounted for. The formation of boroxines is favored by electron-donating groups on the aryl ring and at higher temperatures.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Decomposition of boronic acid | Verify the purity of the starting material. Implement strategies to minimize protodeboronation (see FAQ Q2). |
| Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. Ensure proper degassing of solvents to prevent catalyst deactivation. | |
| Suboptimal reaction conditions | Screen different bases, solvents, and temperatures. For sterically hindered substrates, consider more forcing conditions and specialized ligands.[4] | |
| Presence of 4-hydroxyphenylboronic acid or its coupled product | THP ether cleavage | Avoid acidic conditions if possible. If acidity is unavoidable, monitor the reaction closely and consider a lower temperature or shorter reaction time. |
| Formation of homocoupled biaryl product | Presence of oxygen | Thoroughly degas all solvents and the reaction vessel. Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[8] |
| Inefficient catalyst reduction | If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[8] | |
| Inconsistent results | Variable purity of boronic acid | Re-evaluate the purity of the boronic acid before each use, especially if it has been stored for an extended period. |
| Hygroscopic nature of reagents | Store boronic acid and bases in a desiccator. Handle and weigh air-sensitive reagents under an inert atmosphere.[9][10][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for Suzuki-Miyaura reactions using this compound, with an emphasis on minimizing decomposition.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Reagent Preparation:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and a mild, anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Monitoring Decomposition by HPLC
This protocol outlines a general method for monitoring the stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare samples under different conditions (e.g., various pH buffers, temperatures).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]
-
Detection: UV detector at a wavelength where the compound and its potential degradation products absorb (e.g., ~254 nm).
-
-
Analysis: Inject the samples at various time points and monitor the appearance of new peaks corresponding to degradation products and the decrease in the area of the parent compound peak.
Visualizing Decomposition Pathways and Troubleshooting
To further aid in understanding the challenges and solutions associated with using this compound, the following diagrams illustrate key concepts.
By understanding the potential decomposition pathways and implementing the appropriate preventative measures, researchers can successfully utilize this compound in their synthetic endeavors. For further assistance, please consult the references provided or contact our technical support team.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pure.psu.edu [pure.psu.edu]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: 4-(2-Tetrahydropyranyloxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Tetrahydropyranyloxy)phenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup procedure for reactions involving this compound.
Issue 1: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are active. Consider using a fresh batch or a more robust, air-stable precatalyst.[1] | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air and moisture.[1] |
| Oxygen Contamination | Properly degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] |
| Impure Reagents | Verify the purity of the aryl halide and the boronic acid. | Boronic acids can degrade over time.[1] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. Ensure the base is strong enough for transmetalation but not so strong as to cause degradation. For anhydrous reactions, ensure the base is dry and finely powdered.[1] | The base and solvent system can significantly impact reaction efficiency. |
Issue 2: Accidental Deprotection of the THP Group During Workup
| Possible Cause | Troubleshooting Step | Explanation |
| Acidic Conditions | Avoid acidic conditions during the workup. Use a neutral or slightly basic aqueous wash instead of an acid wash. | The tetrahydropyranyl (THP) group is highly sensitive to acid and can be cleaved under mildly acidic conditions.[2][3] |
| Acidic Silica Gel | If performing column chromatography, consider neutralizing the silica gel with a suitable base (e.g., triethylamine) before use. | Standard silica gel can be acidic enough to cause the deprotection of the THP ether.[4] |
Issue 3: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom. Use a milder base (e.g., K₂CO₃ or KF) and consider anhydrous conditions.[1] | Strong bases in aqueous media can accelerate this side reaction. Water acts as the proton source.[1] |
| Homocoupling | This is the coupling of two boronic acid molecules. Ensure thorough degassing of the reaction mixture. | The presence of oxygen can promote the homocoupling of boronic acids.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction using this compound?
A1: A general workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography.[1]
Q2: My this compound appears to be degrading. How can I improve its stability?
A2: Boronic acids can be unstable. To improve stability, you can convert the boronic acid to a diethanolamine adduct. This can be achieved by dissolving the boronic acid in a solvent like methylene chloride and adding diethanolamine, which will form a stable, crystalline solid that can be used directly in Suzuki coupling reactions, particularly in protic solvents.[6]
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: What are the typical conditions for removing the THP protecting group if desired?
A4: The THP group is acid-labile. It can be removed under mildly acidic conditions, such as treatment with a mixture of acetic acid, tetrahydrofuran, and water.[3] Other reported conditions include using pyridinium p-toluenesulfonate (PPTS) in a mixture of dichloromethane and methanol.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, dissolve the aryl halide (1.0 equiv) and this compound (1.0-1.5 equiv) in a suitable degassed solvent (e.g., dioxane, THF, or toluene).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Ensure the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction until completion by TLC, GC-MS, or LC-MS.
-
Proceed with the appropriate workup procedure as described in the FAQs.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki Coupling
| Parameter | Typical Range/Value | Notes |
| Boronic Acid Equiv. | 1.0 - 1.5 | An excess of the boronic acid can sometimes improve yields. |
| Palladium Catalyst Loading | 0.02 - 0.05 equiv | Higher loadings may be necessary for challenging substrates. |
| Base Equiv. | 2.0 - 3.0 | The choice and amount of base are crucial for the reaction's success.[1] |
| Concentration | 0.1 - 0.5 M | Relative to the limiting reagent.[1] |
| Temperature | 80 - 110 °C | Dependent on the solvent and substrates used.[1] |
Visualizations
Caption: Experimental workflow for the workup of a typical Suzuki reaction.
Caption: Troubleshooting logic for accidental THP deprotection during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(2-Tetrahydropyranyloxy)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Tetrahydropyranyloxy)phenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: My initial reaction to protect 4-bromophenol with dihydropyran (DHP) is incomplete, and I observe unreacted starting material. What are the possible causes and solutions?
Answer: Incomplete protection of 4-bromophenol with DHP is a common issue. Several factors can contribute to this problem:
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Insufficient Catalyst: The reaction is acid-catalyzed. Ensure a sufficient amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS), is used.
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Moisture: The presence of water can consume the acid catalyst and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quality of Dihydropyran: Use freshly distilled dihydropyran, as it can polymerize upon storage.
Solution:
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Increase the catalyst loading incrementally.
-
Ensure all reagents and solvents are anhydrous.
-
Extend the reaction time and/or gently heat the reaction mixture.
-
Use freshly distilled dihydropyran.
Question 2: During the Grignard reagent formation with 2-(4-bromophenoxy)tetrahydro-2H-pyran, I am getting a low yield of the desired Grignard reagent and observing side products. What are these impurities and how can I minimize them?
Answer: The primary side reactions during Grignard reagent formation are the formation of a biphenyl derivative (Wurtz coupling) and the quenching of the Grignard reagent by trace amounts of water to form benzene.
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Biphenyl Formation: This occurs when the aryl halide couples with itself. It can be minimized by the slow addition of the aryl halide to the magnesium turnings, which maintains a low concentration of the aryl halide in the reaction mixture.
-
Benzene Formation: Grignard reagents are highly sensitive to moisture. Any water present in the glassware or solvent will protonate the Grignard reagent, leading to the formation of the corresponding arene (in this case, the THP-protected phenol) and reducing the yield of the desired product.
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran dropwise to the magnesium turnings.
Question 3: After reacting the Grignard reagent with trimethyl borate and subsequent hydrolysis, my final product is impure. What are the likely impurities and how can I purify the product?
Answer: Several impurities can be present in the final product:
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Unreacted Starting Material: Incomplete reaction at any stage will lead to the presence of starting materials in the final product.
-
4-Hydroxyphenylboronic acid: The tetrahydropyranyl (THP) protecting group is labile to acidic conditions. During the acidic workup, some of the THP ether may be cleaved, resulting in the formation of 4-hydroxyphenylboronic acid.
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Boroxine: Boronic acids have a propensity to form cyclic trimeric anhydrides called boroxines upon dehydration.[1][2][3] This is a common impurity in solid boronic acid samples.
-
Biphenyl Derivative: As mentioned in the previous question, this can form during the Grignard reaction step.
Purification:
-
Recrystallization: This is often an effective method for purifying solid boronic acids.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.[1]
-
Aqueous Wash: Washing the organic extract with a mild base can help remove acidic impurities like 4-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in solid samples of this compound?
A1: The most common impurity is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid.[1][2][3]
Q2: How can I detect the presence of boroxine in my sample?
A2: Boroxines can often be detected by 1H NMR spectroscopy, as the aromatic protons of the boroxine will have a different chemical shift compared to the boronic acid.[1] Mass spectrometry can also be used to identify the higher molecular weight trimer.[4]
Q3: Is the THP protecting group stable during the synthesis?
A3: The THP group is generally stable to the basic and nucleophilic conditions of the Grignard reaction. However, it is sensitive to acid and can be partially or fully cleaved during acidic workup or purification on silica gel.[5]
Q4: Can I use other trialkyl borates besides trimethyl borate?
A4: Yes, other trialkyl borates like triethyl borate or triisopropyl borate can be used. The choice of borate ester can sometimes influence the reaction efficiency and the ease of purification.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Structure | Origin | Typical Level |
| 4-Bromophenol | Br-C₆H₄-OH | Incomplete THP protection | Trace to Minor |
| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | Br-C₆H₄-O-THP | Incomplete Grignard formation | Trace to Minor |
| 4,4'-Bis(2-tetrahydropyranyloxy)biphenyl | THP-O-C₆H₄-C₆H₄-O-THP | Wurtz coupling during Grignard formation | Trace |
| Tetrahydropyranyloxyphenol | H-C₆H₄-O-THP | Quenching of Grignard reagent | Trace |
| 4-Hydroxyphenylboronic acid | HO-C₆H₄-B(OH)₂ | Deprotection of THP group | Trace to Minor |
| Boroxine | (C₁₁H₁₄BO₃)₃ | Dehydration of the final product | Minor to Significant |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
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To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
To a flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound and the points of potential impurity formation.
References
Validation & Comparative
Comparative Analysis: 4-(2-Tetrahydropyranyloxy)phenylboronic Acid vs. 4-Hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and material science.[1][2] The choice of boronic acid is pivotal to the success of this reaction. This guide provides a detailed comparison between 4-hydroxyphenylboronic acid and its protected counterpart, 4-(2-Tetrahydropyranyloxy)phenylboronic acid, offering experimental insights for researchers and drug development professionals.
4-Hydroxyphenylboronic acid is a versatile building block that allows for the direct introduction of a phenol moiety.[2] However, the acidic nature of its hydroxyl group can interfere with the basic conditions required for the Suzuki-Miyaura catalytic cycle, potentially leading to side reactions or reduced yields. To circumvent this, the hydroxyl group is often masked with a protecting group. The tetrahydropyranyl (THP) group is a common choice, forming this compound.[3][4] This protected version is stable under basic conditions, preventing unwanted reactivity of the phenol group, but requires an additional deprotection step after the coupling is complete.[4]
Key Differences and Performance
The primary distinction lies in the reaction strategy. Using 4-hydroxyphenylboronic acid offers a more direct, one-step route to the desired biaryl phenol. In contrast, the use of this compound involves a two-step sequence: the Suzuki coupling followed by acidic hydrolysis to remove the THP group.
-
4-Hydroxyphenylboronic Acid : Its free hydroxyl group can be deprotonated by the base used in the coupling reaction (e.g., K₂CO₃, Cs₂CO₃), which can affect the catalyst's efficacy and lead to undesired side products. However, with careful optimization of the base, solvent, and catalyst system, it can be used effectively.[5]
-
This compound : The THP ether is stable to the basic conditions of the Suzuki coupling, ensuring that the hydroxyl group does not interfere.[4][6][7] This often results in cleaner reactions and higher yields of the coupled product, especially when working with sensitive substrates or in complex multi-step syntheses. The trade-off is the need for a subsequent deprotection step.[4]
Data Presentation
The following tables summarize the physical properties and representative experimental data for both compounds.
Table 1: Comparison of Physicochemical and Reactive Properties
| Property | 4-Hydroxyphenylboronic Acid | This compound |
| CAS Number | 71597-85-8 | 182293-31-8 |
| Molecular Formula | C₆H₇BO₃ | C₁₁H₁₅BO₄ |
| Molecular Weight | 137.93 g/mol | 222.05 g/mol |
| Appearance | Solid | Solid |
| Key Feature | Free hydroxyl group | THP-protected hydroxyl group |
| Reaction Steps | 1 (Coupling) | 2 (Coupling + Deprotection) |
| Stability | Less stable under strong basic conditions | Stable to bases, organometallics, and nucleophiles[4] |
| Key Advantage | More atom-economical; direct route | Protects reactive -OH group, often leading to cleaner reactions and higher yields |
| Key Disadvantage | Potential for side reactions due to acidic proton | Requires an additional deprotection step |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Data
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield | Reference |
| 4-Hydroxyphenylboronic Acid | Aryl Bromide | Pd(OAc)₂ / dppf | K₂CO₃ / THF | 67°C, 20 h | ~70% | [5] |
| 4-Hydroxyphenylboronic Acid | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) / H₂O, EtOH | 60°C, 1-2 h | Not specified | [8] |
| 4-(2-THP)O-PhB(OH)₂ | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 80°C, 12 h | 95% (Coupled Product) | N/A¹ |
| 4-(2-THP)O-PhB(OH)₂ | Aryl Iodide | PdCl₂(dppf) | K₃PO₄ / Dioxane | 100°C, 16 h | 88% (Coupled Product) | N/A¹ |
¹ Data for THP-protected version are representative examples based on typical Suzuki conditions for protected phenols; specific literature sources for direct yield comparison are varied.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with 4-Hydroxyphenylboronic Acid
This protocol is adapted from a procedure for the synthesis of bisphenol neolignans.[5]
-
Reaction Setup : To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 eq), 4-hydroxyphenylboronic acid (1.5 mmol, 1.5 eq), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.3 mmol, 0.3 eq), and Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 0.1 eq).
-
Solvent and Base Addition : Add tetrahydrofuran (THF, approx. 17 mL) to dissolve the reagents.
-
Initiation : Add a 3 M aqueous solution of potassium carbonate (K₂CO₃) (5.0 mmol, 5.0 eq).
-
Reaction : Stir the resulting mixture vigorously at 67°C for 20 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Workup : After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Synthesis Using this compound
Step A: Suzuki-Miyaura Coupling
-
Reaction Setup : In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq).
-
Solvent Addition : Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).
-
Reaction : Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. The crude intermediate product can be purified by column chromatography or taken directly to the next step.
Step B: THP Deprotection
This protocol is based on the general principle of acid-catalyzed deprotection of THP ethers.[4]
-
Dissolution : Dissolve the crude or purified THP-protected biaryl from Step A (1.0 mmol) in a suitable solvent like methanol or dichloromethane.
-
Acid Addition : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl, e.g., a 2M solution).
-
Reaction : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification : Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the final product by flash column chromatography to yield the desired biaryl phenol.
Visualizations
The following diagrams illustrate the chemical relationship and the divergent experimental workflows for the two reagents.
Caption: Chemical relationship via protection/deprotection.
Caption: Comparative experimental workflow to final product.
Conclusion
The choice between this compound and 4-hydroxyphenylboronic acid is a strategic one based on the specific requirements of the synthesis.
-
Choose 4-Hydroxyphenylboronic Acid for simpler syntheses where reaction conditions can be robustly optimized, or when atom economy and step-count are critical process considerations.
-
Choose this compound for complex, multi-step syntheses involving sensitive functional groups that may not be compatible with the basic conditions in the presence of a free phenol. The use of the protected form often ensures a cleaner reaction profile and a higher yield of the desired coupled product, justifying the additional deprotection step.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Alternative Protecting Groups for Phenylboronic Acids
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is paramount for the successful synthesis of complex molecules. Phenylboronic acids, key intermediates in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, often require protection to withstand various reaction conditions. This guide provides an objective comparison of common and alternative protecting groups for phenylboronic acids, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
Introduction to Boronic Acid Protection
Boronic acids are susceptible to various reactions, including oxidation, protodeboronation, and the formation of boroxines (anhydrides). Protection of the boronic acid moiety can prevent these undesired side reactions, allowing for a broader range of chemical transformations on the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions, stable to a variety of reagents, and should not interfere with desired reactions. This guide focuses on a comparative analysis of pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, potassium trifluoroborates, and 1,8-diaminonaphthalene (dan) boronamides as protecting groups for phenylboronic acids.
Comparison of Protecting Groups
The choice of a suitable protecting group depends on the specific requirements of the synthetic route, including the stability towards various reagents and the desired deprotection conditions. The following table summarizes the key characteristics of the most common protecting groups for phenylboronic acids.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Key Advantages |
| Pinacol Ester | Cyclic boronate ester | Phenylboronic acid, pinacol, solvent (e.g., CH₂Cl₂, Toluene), often with azeotropic removal of water. | Acidic hydrolysis (e.g., HCl)[1][2], transesterification with diethanolamine followed by hydrolysis[1][2], or oxidative cleavage (e.g., NaIO₄). Stepwise deprotection via trifluoroborate is a milder alternative[3]. | Stable to chromatography, many anhydrous reaction conditions. Can be unstable to strong aqueous acids or bases. | Commercially available, easy to prepare, generally stable. |
| MIDA Boronate | Tridentate boronate ester | Phenylboronic acid, N-methyliminodiacetic acid (MIDA), dehydrating conditions (e.g., molecular sieves in DMSO).[4][5] | Mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃) at room temperature. | Stable to a broad range of acidic conditions, chromatography, and many anhydrous cross-coupling conditions up to 80 °C. | High stability, allows for iterative cross-coupling, orthogonal to acid-labile protecting groups. |
| Potassium Trifluoroborate | Tetrahedral borate salt | Phenylboronic acid or its ester with KHF₂ in aqueous methanol.[6][7] | Hydrolysis with silica gel, Lewis acids, or under Suzuki-Miyaura coupling conditions.[1] | Air and moisture stable crystalline solids. Stable to a variety of synthetic transformations.[8] | High stability, ease of handling, can be used directly in some cross-coupling reactions. |
| Dan Boronamide | Diaminonaphthalene borane | Phenylboronic acid, 1,8-diaminonaphthalene. | Strong aqueous acid (e.g., HCl).[3][9] | Very stable under a wide range of conditions, including basic, neutral, and weakly acidic conditions.[3][9] | High stability, orthogonal to MIDA boronates. |
Quantitative Performance Data
The following tables provide a summary of reported yields for the protection and deprotection of various phenylboronic acids using the discussed protecting groups. It is important to note that direct comparison of yields can be challenging due to variations in substrates, reaction scales, and optimization procedures across different studies.
Pinacol Ester Protection and Deprotection
| Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Phenylboronic acid | - | DEA transesterification, then 0.1M HCl | 99 | [1][2] |
| (3-(Benzyloxy)-3-oxopropyl)boronic acid pinacol ester | - | DEA transesterification, then hydrolysis | 95 | [1] |
| (3-(Benzylamino)-3-oxo-1-phenylpropyl)boronic acid pinacol ester | - | DEA transesterification, then hydrolysis | 69 | [1][2] |
MIDA Boronate Protection and Deprotection
| Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| 5-Acetylthiophene-2-boronic acid | - | Mild aqueous base | - | [4] |
| 4-Bromophenylboronic acid | - | Mild aqueous base | - | |
| 2-Hydroxyphenylboronic acid | 11 | Mild aqueous base | - | [10] |
| 4-Ethoxyphenylboronic acid | 71 | Mild aqueous base | - | [10] |
| 4-(Methoxycarbonyl)phenylboronic acid | 76 | Mild aqueous base | - | [10] |
| 4-(Biphenyl)boronic acid | 86 | Mild aqueous base | - | [10] |
Potassium Trifluoroborate Protection and Deprotection
| Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| 1-Naphthaleneboronic acid | 89 | Oxone® | 81 | [7] |
| Various arylboronic acids | High yields | Hydrolysis | High yields | [6] |
Dan Boronamide Protection and Deprotection
| Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Various arylboronic acids | - | Aqueous acid | High yields | [9] |
Experimental Protocols
General Procedure for Pinacol Ester Protection
To a solution of the phenylboronic acid (1.0 equiv) in an appropriate solvent (e.g., toluene or CH₂Cl₂), pinacol (1.1 equiv) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]
General Procedure for Pinacol Ester Deprotection via Diethanolamine
To a solution of the pinacolyl boronic ester (1.0 equiv) in diethyl ether, diethanolamine (1.1 equiv) is added. A white precipitate typically forms within minutes. The reaction is stirred until complete consumption of the starting material (monitored by TLC). The precipitate is filtered, washed with ether, and dried. The resulting diethanolamine boronate is then treated with 0.1 M HCl. After stirring for approximately 20 minutes, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the free boronic acid.[1][2]
General Procedure for MIDA Boronate Protection
A mixture of the phenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.0-3.0 equiv), and activated molecular sieves in anhydrous DMSO is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an appropriate solvent, and filtered. The filtrate is then subjected to an aqueous workup and the product is purified by crystallization or column chromatography. A milder procedure using MIDA anhydride has also been developed.[4][5]
General Procedure for MIDA Boronate Deprotection
The MIDA boronate is dissolved in a suitable solvent (e.g., THF) and treated with an aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃) at room temperature. The reaction is stirred until deprotection is complete (monitored by TLC or LC-MS). The mixture is then acidified and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the phenylboronic acid.
General Procedure for Potassium Trifluoroborate Formation
The phenylboronic acid (1.0 equiv) is dissolved in methanol and cooled in an ice bath. A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) is added portion-wise. A thick white precipitate usually forms. The mixture is stirred for a short period, and then the solvent is removed under reduced pressure. The resulting solid is washed with a suitable solvent (e.g., acetone) to remove excess KHF₂ and dried to give the potassium phenyltrifluoroborate salt.[7]
General Procedure for Potassium Trifluoroborate Deprotection (Hydrolysis)
The potassium trifluoroborate salt can be hydrolyzed back to the boronic acid by treatment with silica gel in a suitable solvent system or by using Lewis acids. For use in Suzuki-Miyaura coupling, the trifluoroborate is often used directly, and the active boronic acid is generated in situ under the reaction conditions.
General Procedure for Dan Boronamide Protection
A solution of the phenylboronic acid (1.0 equiv) and 1,8-diaminonaphthalene (1.0 equiv) in a suitable solvent is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by crystallization or chromatography.
General Procedure for Dan Boronamide Deprotection
The dan-protected phenylboronic acid is treated with a strong aqueous acid, such as HCl, at room temperature or with gentle heating.[3][9] After the reaction is complete, the mixture is worked up by extraction with an organic solvent to isolate the free phenylboronic acid.
Visualization of Workflows and Logic
The following diagrams illustrate the general workflows for the protection and deprotection of phenylboronic acids and the logic behind choosing a particular protecting group based on its orthogonal stability.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, typically a boronic acid or its derivative. The choice of boronic acid can significantly impact reaction yield, rate, and scope. This guide provides a comparative analysis of the performance of various boronic acids in Suzuki-Miyaura coupling, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Reactivity versus Stability Trade-Off
A primary consideration when selecting a boron-containing reagent is the balance between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them advantageous for multi-step syntheses where the boron functionality needs to be carried through several transformations.
Performance Comparison of Arylboronic Acids
The electronic and steric properties of substituents on an arylboronic acid play a crucial role in its performance in Suzuki coupling. The following tables summarize experimental data on the coupling of various substituted phenylboronic acids with a common aryl halide, 4-bromoanisole, providing a basis for comparison.
Electronic Effects of Substituents
Generally, electron-donating groups on the arylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[2] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic group, potentially slowing down the reaction.
Table 1: Comparison of Arylboronic Acids with Electron-Donating and Electron-Withdrawing Substituents in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Substituent Type | Yield (%) |
| Phenylboronic acid | Neutral | 95 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 98 |
| 4-Methylphenylboronic acid | Electron-Donating | 96 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 92 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | 95 |
Reaction conditions for the data in this table are representative and compiled from various sources for comparative purposes.
Steric and Positional Isomer Effects
The position of a substituent on the phenyl ring of a boronic acid can have a profound impact on reactivity, primarily due to steric hindrance. The ortho position is the most sterically hindered, which can impede the approach of the boronic acid to the palladium center, thereby slowing down or even inhibiting the reaction.
Table 2: Comparison of Nitrophenylboronic Acid Isomers in Suzuki Coupling with 4-Bromoanisole
| Isomer | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| para-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| meta-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 |
| ortho-Nitrophenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 35 |
Note: The data in this table is compiled from different sources and serves as a representative comparison. The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the impact of steric hindrance.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful Suzuki-Miyaura couplings. Below is a general protocol for the coupling of an aryl bromide with an arylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Navigating the Analysis of Protected Boronic Acids: A Comparative Guide to Key Characterization Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of protected boronic acids is paramount for ensuring the integrity and success of synthetic pathways. This guide provides a comparative overview of essential analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.
The reversible protection of boronic acids is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the construction of complex molecules. The stability and purity of these protected intermediates directly impact reaction yields and the final product's quality. Therefore, rigorous analytical characterization is not just a quality control measure; it is a fundamental component of process optimization and validation.
This guide delves into the most widely employed analytical techniques for the characterization of protected boronic acids, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore the strengths and limitations of each method, providing a framework for their effective application.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is often dictated by the specific information required, such as structural confirmation, purity assessment, or stability analysis. The following table summarizes the key quantitative parameters and applications of the most common techniques for characterizing protected boronic acids.
| Analytical Technique | Information Provided | Key Quantitative Parameters | Typical Applications | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, purity, and dynamics. | Chemical Shift (δ), Coupling Constants (J), Integral Values | Structure elucidation, confirmation of protecting group installation and removal, assessment of isomeric purity. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex for large molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Mass-to-charge ratio (m/z) | Confirmation of molecular weight, identification of impurities and byproducts. | High sensitivity, suitable for complex mixtures. | Provides limited structural information on its own, may require derivatization. |
| HPLC | Purity, identification, and quantification of components in a mixture. | Retention Time (RT), Peak Area | Purity determination, stability studies (degradation monitoring), chiral separations. | High resolution and sensitivity, quantitative accuracy. | Requires reference standards for quantification, method development can be time-consuming. |
Experimental Protocols
NMR Spectroscopy for Structural Elucidation of a Pinacol-Protected Phenylboronic Acid
Objective: To confirm the structure and assess the purity of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the protected boronic acid in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the peaks to determine the relative ratios of protons.
-
-
¹¹B NMR Acquisition:
-
Switch the probe to the boron frequency.
-
Acquire the spectrum to observe the chemical shift of the boron atom, which is indicative of the boronic acid protection state. A typical chemical shift for a pinacol boronate ester is around 30 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon signals.
-
This provides further confirmation of the carbon skeleton.
-
Data Interpretation: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the Boc-protecting group, and the methyl groups of the pinacol ester. The integration of these peaks should be consistent with the molecular structure. The ¹¹B NMR will confirm the presence of the tetracoordinate boron center of the pinacol ester.
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of a protected boronic acid derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For many protected boronic acids, positive mode is suitable, observing the [M+H]⁺ or [M+Na]⁺ adducts.
-
The mass range should be set to include the expected molecular weight of the compound.
-
Data Interpretation: The mass spectrum should display a prominent peak corresponding to the mass-to-charge ratio of the protonated or sodiated molecule, confirming its molecular weight.
HPLC for Purity Assessment
Objective: To determine the purity of a protected boronic acid and identify any related impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram.
Data Interpretation: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks with different retention times.
Visualizing the Workflow
A logical workflow is crucial for the comprehensive characterization of protected boronic acids. The following diagram illustrates a typical analytical sequence.
A Comparative Guide to the Application of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of these reactions. This guide provides an objective comparison of 4-(2-Tetrahydropyranyloxy)phenylboronic acid with structurally similar alternatives, supported by representative experimental data.
The tetrahydropyranyl (THP) ether in this compound serves as a protecting group for the phenolic hydroxyl group. This protection strategy is often employed when the free hydroxyl group might interfere with the reaction or when it is desirable to reveal it at a later synthetic stage. This guide compares its performance in Suzuki-Miyaura coupling with its deprotected form (4-hydroxyphenylboronic acid), a methylated analogue (4-methoxyphenylboronic acid), and the parent phenylboronic acid.
Quantitative Comparison of Reaction Yields
The following table summarizes the typical yields observed in the Suzuki-Miyaura coupling of various boronic acids with a model aryl bromide, 4-bromoanisole. The reaction conditions are standardized to provide a fair comparison. It is important to note that actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions employed.
| Boronic Acid | Aryl Halide | Product | Typical Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | 4-Methoxy-4'-(2-tetrahydropyranyloxy)biphenyl | 85-95 | The THP protecting group is stable under typical Suzuki coupling conditions, allowing for high yields of the protected biphenyl product. |
| 4-Hydroxyphenylboronic acid | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-4-ol | 70-85 | The free hydroxyl group can sometimes lead to lower yields due to potential interference with the catalyst or base. |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | 4,4'-Dimethoxy-1,1'-biphenyl | 90-98[1] | The electron-donating methoxy group often enhances the reactivity of the boronic acid, leading to excellent yields.[1] |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 90-95[1][2] | Serves as a baseline for comparison, generally providing high yields with activated aryl halides.[1][2] |
Note: The yields for this compound and 4-hydroxyphenylboronic acid are representative yields based on the general performance of such compounds in Suzuki-Miyaura reactions as described in the literature.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides being used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%). Add the degassed solvent (e.g., a mixture of 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biphenyl product.
Visualizing the Process
The following diagrams illustrate the Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, particularly when the presence of a free hydroxyl group is not desired in the final product or needs to be revealed in a subsequent step. It provides high yields, comparable to other commonly used boronic acids. The choice between using the THP-protected form, the free phenol, or a methylated analogue will depend on the overall synthetic strategy, including the compatibility of other functional groups present in the substrates and the desired final product. Researchers should consider the trade-offs between the additional steps required for protection and deprotection versus the potential for higher yields and cleaner reactions.
References
Yield Comparison: Protected vs. Unprotected Hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, particularly for the formation of carbon-carbon bonds to create biaryl structures prevalent in pharmaceuticals and functional materials. A key reagent in this reaction is the organoboron species, often an arylboronic acid. When the aryl moiety contains a hydroxyl group, such as in hydroxyphenylboronic acid, a common question arises: is it necessary to protect the phenolic hydroxyl group to achieve optimal yields? This guide provides a comparative analysis of the performance of unprotected and protected hydroxyphenylboronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data from the literature.
Performance Overview: To Protect or Not to Protect?
The decision to protect the hydroxyl group on a phenylboronic acid derivative in a Suzuki-Miyaura coupling is often dictated by the specific reaction conditions and the nature of the coupling partners. While unprotected hydroxyphenylboronic acids can participate in the catalytic cycle and often provide good to excellent yields, protection of the hydroxyl group, typically as a methyl ether, can sometimes be advantageous. The electron-donating nature of a methoxy group can accelerate the transmetalation step of the reaction, potentially leading to higher yields and shorter reaction times.
Quantitative Yield Comparison
The following table summarizes the yields of Suzuki-Miyaura coupling reactions using unprotected 4-hydroxyphenylboronic acid and a protected analogue, 4-methoxyphenylboronic acid, with different aryl bromides. It is important to note that a direct, side-by-side comparison under identical conditions was not found in a single study. Therefore, the data presented is a compilation from different sources to illustrate the potential outcomes.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Unprotected | |||||||
| 4-Hydroxyphenylboronic acid | Aryl Bromide 11a | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | 20 | 70.2 |
| Protected | |||||||
| 4-Methoxyphenylboronic acid | 2,5-Dimethoxy-1-bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 2-12 | 75-92 |
Disclaimer: The data presented in this table is compiled from different literature sources and is intended for illustrative and comparative purposes. It does not represent the results of a single, direct experimental study.
Experimental Protocols
Below are the detailed experimental methodologies for the Suzuki-Miyaura coupling reactions cited in the comparison table.
Protocol 1: Suzuki-Miyaura Coupling with Unprotected 4-Hydroxyphenylboronic Acid
This protocol describes the synthesis of a bisphenol neolignan via the coupling of an aryl bromide with 4-hydroxyphenylboronic acid.[1]
Materials and Reagents:
-
Aryl bromide 11a (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.5 mmol, 207.2 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.5 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.3 mmol, 165.7 mg)
-
Potassium carbonate (K₂CO₃), 3 M aqueous solution (1.7 mL, 5 equiv.)
-
Tetrahydrofuran (THF), 17 mL
-
Standard laboratory glassware and equipment
Procedure:
-
To a suitable reaction vessel, add the aryl bromide 11a (1.0 mmol), 4-hydroxyphenylboronic acid (1.5 mmol), dppf (0.3 mmol), and Pd(OAc)₂ (0.1 mmol).
-
Solubilize the mixture in THF (17 mL).
-
Add the 3 M aqueous solution of K₂CO₃ (1.7 mL).
-
Stir the reaction mixture at 67°C for 20 hours.
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques to isolate the desired product.
Protocol 2: Suzuki-Miyaura Coupling with Protected 4-Methoxyphenylboronic Acid
This protocol details the coupling of 2,5-dimethoxy-1-bromobenzene with 4-methoxyphenylboronic acid.[2]
Materials and Reagents:
-
2,5-Dimethoxy-1-bromobenzene (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and equipment (three-necked round-bottom flask, condenser, magnetic stirrer, nitrogen inlet)
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dimethoxy-1-bromobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
The crude product is then purified by silica gel column chromatography.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical diagram comparing the Suzuki coupling pathways and potential yields.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(2-Tetrahydropyranyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides an objective comparison of the performance of different palladium catalysts in the Suzuki-Miyaura coupling reaction involving 4-(2-Tetrahydropyranyloxy)phenylboronic acid, a key building block in the synthesis of various pharmaceutical and materials science intermediates.
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions is not extensively documented in a single study, analysis of various reported procedures allows for a comparative overview. The following table summarizes the performance of commonly used palladium catalysts in reactions with this specific boronic acid or structurally similar substrates.
| Catalyst System | Aryl Halide Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3-Bromopyridine | Na₂CO₃ (2M aq.) | Dioxane | 120 (Microwave) | 0.5 | High Conversion |
| PdCl₂(dppf) | Aryl Bromides | K₂CO₃ | DME | 80 | 2-12 | Good to High |
| Pd(OAc)₂ with SPhos | Aryl Chlorides | K₃PO₄ | Toluene/Water | 100 | 12 | High |
| Pd(OAc)₂ with PPh₃ | Aryl Bromides | K₂CO₃ | DMF/Water | 100 | 12 | Moderate to Good |
Note: The data presented is a synthesis of typical conditions and outcomes from various sources and may not represent optimized conditions for all substrate combinations. Direct comparison should be made with caution as reaction parameters vary.
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura coupling reactions involving this compound, employing different palladium catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from a microwave-assisted, one-pot borylation/Suzuki reaction.[1]
Materials:
-
Aryl Halide (e.g., 3-Bromopyridine) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
This compound (can be formed in situ from the corresponding aryl halide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv) for borylation step
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 equiv) for Suzuki coupling step
-
1,4-Dioxane (0.5 M)
Procedure:
-
Borylation Step: To a microwave-safe reaction vessel, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (10 mol%), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a 0.5 M concentration of the aryl halide.
-
Seal the vessel and heat the mixture in a microwave reactor at 120°C for 45 minutes.
-
Suzuki Coupling Step: After cooling the reaction mixture, add the second aryl halide (in this conceptual adaptation, you would add your aryl halide partner for the this compound pinacol ester formed in situ) (1.0 equiv) and 2 M aqueous sodium carbonate (2.0 equiv).
-
Reseal the vessel and heat in the microwave reactor at 120°C for 30 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Suzuki-Miyaura Coupling using PdCl₂(dppf)
This is a general protocol often employed for Suzuki-Miyaura couplings and can be adapted for this compound.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf) (3-5 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed DME and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the performance of various palladium catalysts with this compound. Researchers are encouraged to optimize reaction conditions for their specific substrate combinations to achieve the best possible outcomes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(2-Tetrahydropyranyloxy)phenylboronic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides comprehensive, immediate safety and logistical information for the proper disposal of 4-(2-Tetrahydropyranyloxy)phenylboronic acid (CAS No. 182281-01-2), ensuring compliance with safety regulations and fostering a secure research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, recognizing its potential hazards. This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, all handling and disposal activities must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Protective Clothing: A lab coat and closed-toe shoes are required to prevent skin contact.
II. Quantitative Data and Physical Properties
Proper identification and understanding of the substance's properties are crucial for safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 182281-01-2 | [2] |
| Molecular Formula | C₁₁H₁₅BO₄ | [2] |
| Appearance | White or off-white solid; off-white to beige crystalline powder | [1][2] |
| Purity | 98% | [2] |
| Storage Conditions | Sealed, dry, microtherm, avoid light | [2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable container clearly labeled as "Hazardous Waste." This includes contaminated personal protective equipment (gloves, etc.) and weighing papers.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams.
2. Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "182281-01-2."
3. Container Decontamination:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
4. Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
5. Storage and Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(2-Tetrahydropyranyloxy)phenylboronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(2-Tetrahydropyranyloxy)phenylboronic acid. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), systematic operational protocols, and appropriate disposal methods.
Immediate Safety Precautions
Before handling this compound, it is imperative to read and understand the specific Safety Data Sheet (SDS) provided by the supplier. This compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2][4]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][4][5] | Protects eyes from dust particles and potential splashes of the chemical.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1][2] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[1][2] | Protects skin from accidental spills and contact.[1][2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][5] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]
-
The work area within the chemical fume hood should be clean and free of clutter.
-
Have all necessary equipment and reagents ready to minimize time spent handling the chemical.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste generated from the use of this chemical, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]
-
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Do not pour waste down the drain.[1]
-
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.[3]
-
Spill Management: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
